molecular formula C18H11ClIN3OS B15298577 4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B15298577
M. Wt: 479.7 g/mol
InChI Key: ANNOEIZZDONHQD-UHFFFAOYSA-N
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Description

4-Chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class. Its structure features a benzamide core substituted with chlorine at the 4-position, a thiophene ring at the 2-position of the imidazo[1,2-a]pyridine scaffold, and an iodine atom at the 6-position. This compound is structurally related to DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide, CAS 374084-31-8), a well-characterized δ-subunit-containing GABAA receptor (δ-GABAAR) agonist . The iodine substitution at the 6-position distinguishes it from DS2 and may influence its pharmacokinetic and pharmacodynamic properties, including receptor selectivity, solubility, and metabolic stability.

Properties

Molecular Formula

C18H11ClIN3OS

Molecular Weight

479.7 g/mol

IUPAC Name

4-chloro-N-(6-iodo-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C18H11ClIN3OS/c19-12-5-3-11(4-6-12)18(24)22-17-16(14-2-1-9-25-14)21-15-8-7-13(20)10-23(15)17/h1-10H,(H,22,24)

InChI Key

ANNOEIZZDONHQD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)I)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions One common approach is the condensation of 2-aminopyridine with a suitable aldehyde to form the imidazo[1,2-a]pyridine coreThe thiophene ring can be incorporated via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (chloro and iodo) can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups at the halogen sites .

Scientific Research Applications

4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and iodo groups can enhance its binding affinity and selectivity for certain targets. The thiophene ring may also contribute to its overall bioactivity by facilitating interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The iodine substituent in the target compound introduces significant differences compared to analogs:

Compound Name Substituents (Position) Molecular Weight Solubility (DMSO) Key Structural Features
Target Compound (6-Iodo) Iodo (6) ~480.7* Likely <15 mg/mL Bulky iodine enhances lipophilicity
DS2 (CAS 374084-31-8) None (6) 353.83 <17.69 mg/mL Selective δ-GABA
6-Methyl Analog (CAS 372970-71-3) Methyl (6) 367.86 Not reported Improved metabolic stability
8-Methyl Analog (CAS 335418-63-8) Methyl (8) 367.86 Not reported Altered receptor interaction profile

*Calculated based on DS2’s molecular weight (353.83) + iodine (126.9).

  • Iodine vs. Methyl groups (as in 6-/8-methyl analogs) improve metabolic stability but may reduce δ-GABAAR selectivity .

Receptor Selectivity and Pharmacological Activity

  • Target Compound: No direct data on δ-GABAAR selectivity is available.
  • It enhances tonic inhibition in dentate gyrus granule cells and thalamocortical neurons .

Therapeutic Potential and Limitations

  • Target Compound : The iodine substituent could improve CNS penetration for neurological disorders (e.g., epilepsy, anxiety). However, reduced solubility may limit formulation options .
  • DS2 : Preclinical studies highlight its efficacy in modulating tonic inhibition without sedation, but its lack of clinical advancement underscores challenges in balancing selectivity and safety .

Biological Activity

4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a compound of significant interest due to its potential biological activities. Its unique structure, featuring a combination of chloro, iodo, and thiophene moieties, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

PropertyValue
CAS Number2745204-83-3
Molecular FormulaC18H11ClIN3OS
Molecular Weight479.7 g/mol

This compound's structure allows for potential interactions with various biological molecules, making it a candidate for further investigation in pharmacological studies.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Many imidazole derivatives are known to inhibit specific enzymes involved in disease pathways. For instance, studies have shown that benzimidazole derivatives can inhibit β-glucuronidase activity, which is crucial in drug metabolism and detoxification processes .
  • Antiproliferative Activity : Similar compounds have exhibited cytotoxic effects against cancer cell lines. For example, pyrido[1,2-a]benzimidazoles have shown moderate antineoplastic activity against leukemia cell lines .
  • Antiviral Properties : N-Heterocycles like imidazoles have been identified as promising antiviral agents. Research has demonstrated that certain derivatives can inhibit viral replication effectively .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and provided insights into the potential efficacy of this compound.

Case Study: Anticancer Activity

A study on pyrido[1,2-a]benzimidazole derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines. Compounds exhibiting IC50 values lower than 10 µM were considered potent candidates for further development . The presence of halogen substitutions (like chlorine and iodine) in the structure is often correlated with increased biological activity.

Antimicrobial Activity

Research has indicated that imidazole derivatives can exhibit significant antimicrobial properties. For example, a benzimidazole derivative was tested against various pathogens and showed promising results with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested . This suggests that similar activities may be expected from our compound of interest.

Research Findings Summary

The following table summarizes key findings from recent studies related to the biological activities of compounds structurally similar to this compound:

Compound TypeActivity TypeIC50/EC50 ValuesReference
Pyrido[1,2-a]benzimidazolesAnticancer<10 µM
Benzimidazole DerivativesAntimicrobial5 - 50 µg/mL
Imidazole DerivativesEnzyme InhibitionVaries (specific targets)

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